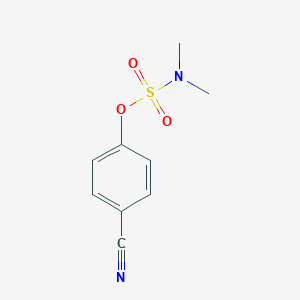

4-氰基苯基N,N-二甲基磺酰胺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

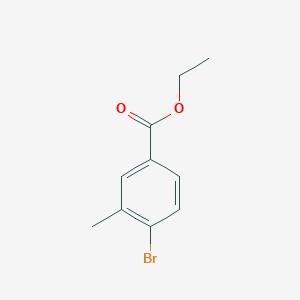

The synthesis of 4-Cyanophenyl N,N-dimethylsulfamate involves several chemical reactions and procedures. Studies on related compounds have demonstrated various synthesis methods, including condensation reactions, purification techniques, and the use of specific reagents to achieve the desired chemical structures (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

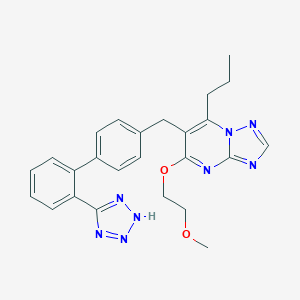

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Studies have employed various spectroscopic and computational methods to elucidate the structure of related cyanophenyl compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking have been utilized to gain insights into the molecular arrangements and potential interactions of these compounds (Al-Hourani et al., 2016).

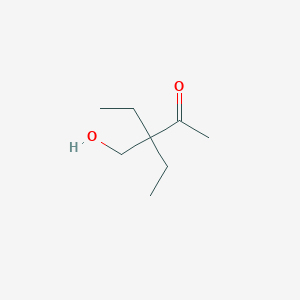

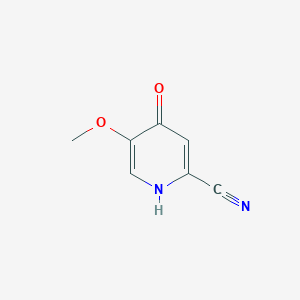

Chemical Reactions and Properties

Chemical reactions involving 4-Cyanophenyl N,N-dimethylsulfamate include its potential as a precursor for the synthesis of various organic molecules. The compound's functional groups, such as the cyano and sulfamate groups, make it a versatile reactant in organic synthesis. The specific chemical reactions and properties of 4-Cyanophenyl N,N-dimethylsulfamate can be inferred from studies on similar compounds, which demonstrate a range of reactivities and product formations (Patra, Anthony, & Radhakrishnan, 2007).

Physical Properties Analysis

The physical properties of 4-Cyanophenyl N,N-dimethylsulfamate, such as solubility, melting point, and thermal stability, are important for its handling and application in various fields. These properties can be studied through thermal analysis, solubility tests, and differential scanning calorimetry (DSC) (Haddon, Hicks, Oakley, Palstra, & Cordes, 1992).

Chemical Properties Analysis

The chemical properties of 4-Cyanophenyl N,N-dimethylsulfamate include its reactivity towards different chemical reagents, stability under various conditions, and the ability to undergo specific chemical transformations. Studies on related compounds provide insights into the mechanisms of reactions, such as nucleophilic substitutions and electrophilic additions, that 4-Cyanophenyl N,N-dimethylsulfamate might participate in (Voigt-martin et al., 1997).

科学研究应用

中间相性质和分子动力学

对氰基联苯基化合物的研究详细阐述了它们的中间相性质,突出了由于分子二聚体内的相互作用能而导致的中间相行为的奇偶效应。例如,已经计算了像 4-氰基、4′正烷基联苯(nCB)这样的二聚体的相互作用能,揭示了这些化合物的分子动力学和相性质的见解。此类研究对于理解液晶行为和设计具有所需光学和电子性质的材料至关重要 (Cacelli et al., 2007).

液晶二聚体的合成和表征

对基于氰基联苯的液晶二聚体的合成和表征的研究,例如硫连接的基于氰基联苯的二聚体,扩展了对其结构和转变性质的理解。这些化合物表现出独特的向列相,并展示了分子曲率、柔性和双轴性如何影响它们的中间相行为和双折射,从而有助于开发具有特定液晶性质的材料 (Cruickshank et al., 2019).

安全和危害

If inhaled, it is advised to move the victim into fresh air and give oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

未来方向

属性

IUPAC Name |

(4-cyanophenyl) N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-11(2)15(12,13)14-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYKIXBOCPVDNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372347 |

Source

|

| Record name | 4-Cyanophenyl dimethylsulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyanophenyl N,N-dimethylsulfamate | |

CAS RN |

164648-84-4 |

Source

|

| Record name | 4-Cyanophenyl dimethylsulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)

![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)

![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)

![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)

![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)